molecular formula C10H13N5O4 B14084849 7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one

7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one

Cat. No.: B14084849
M. Wt: 267.24 g/mol
InChI Key: NBOYANBIEGQORB-KVQBGUIXSA-N
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Description

2’-Deoxypseudoguanosine is a nucleoside analog that plays a significant role in the field of biomedicine. It is structurally similar to guanosine but lacks a hydroxyl group at the 2’ position of the ribose sugar. This compound is known for its distinctive anti-inflammatory and antiviral properties, making it a valuable asset in drug development aimed at treating complex diseases such as cancer, viral infections, and autoimmune disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxypseudoguanosine typically involves the transposition of the carbonyl group at position 6 with the C-NH2 group at position 2 in the purine nucleobase. This transposition provides a novel hydrogen bond donor/acceptor pattern . The synthetic process often requires the use of chiral ligands as catalysts and may involve multiple steps to achieve the desired configuration.

Industrial Production Methods: Industrial production of 2’-deoxypseudoguanosine is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards. The production process involves the use of cleanroom environments and specialized equipment to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxypseudoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of 2’-deoxypseudoguanosine that possess enhanced biological activity or improved pharmacokinetic properties .

Scientific Research Applications

2’-Deoxypseudoguanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in nucleotide and nucleic acid synthesis, contributing to the development of new chemical entities.

    Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of genetic mutations and repair mechanisms.

    Medicine: Due to its anti-inflammatory and antiviral properties, 2’-deoxypseudoguanosine is being explored for its potential in treating cancer, viral infections, and autoimmune disorders.

    Industry: The compound’s unique structure makes it valuable in the production of diagnostic reagents and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-deoxypseudoguanosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in DNA repair and replication .

Comparison with Similar Compounds

    2’-Deoxyguanosine: Similar in structure but differs in the position of the hydroxyl group.

    2’-Deoxyisoguanosine: An isomer with altered base-pairing capabilities.

    2’-Deoxythioguanosine: Contains a sulfur atom, providing different biological properties.

Uniqueness: 2’-Deoxypseudoguanosine stands out due to its unique hydrogen bond donor/acceptor pattern, which enhances its binding affinity and specificity for certain biological targets. This distinct structure contributes to its potent anti-inflammatory and antiviral activities, making it a promising candidate for drug development.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-imidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C10H13N5O4/c11-9-8-7(10(18)14-13-9)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H2,11,13)(H,14,18)/t4-,5+,6+/m0/s1

InChI Key

NBOYANBIEGQORB-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C(=NNC3=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2C(=NNC3=O)N)CO)O

Origin of Product

United States

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